ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound featuring a unique combination of thiazolidine, pyridopyrimidine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyridopyrimidine core, and finally, the attachment of the piperidine and ethyl ester groups.
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized via the reaction of a butyl-substituted thiourea with an α-haloketone under basic conditions, leading to the formation of the thiazolidine-2-thione structure.
Pyridopyrimidine Core Construction: This step involves the condensation of a suitable pyridine derivative with a formylated pyrimidine under acidic conditions to form the pyridopyrimidine scaffold.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazolidine and pyridopyrimidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with various biological targets.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with thiazolidine and pyridopyrimidine structures can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance binding affinity or selectivity towards certain targets, while the ethyl ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyridopyrimidines: Often studied for their anticancer and antiviral activities.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is unique due to its combination of these three distinct moieties, which may confer a unique spectrum of biological activities and chemical reactivity not seen in simpler analogs.
This compound’s intricate structure and potential for diverse applications make it a fascinating subject for further research and development in various scientific fields.
Biological Activity
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that exhibits diverse biological activities. This article aims to provide an in-depth overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that integrates multiple functional groups, including thiazolidinone and pyrimidine derivatives. Its molecular formula is C26H30N4O4S2 with a molecular weight of 526.7 g/mol. The IUPAC name is ethyl 1-[3-[(Z)-(3-butyl-4-oxo-2-sulfanylidene)-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate.
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could bind to various receptors, thereby modulating their activity and affecting downstream signaling pathways.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazolidinone derivatives. For instance:
Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|---|
Ethyl 1-{...} | MDA-MB-435 | 15.9 | 28.7 | 93.3 |
Ethyl 1-{...} | OVCAR-4 | 25.9 | 77.5 | 93.3 |
Ethyl 1-{...} | PC-3 | 21.5 | 25.9 | 93.3 |
These results indicate that the compound has a broad spectrum of antitumor activity, particularly against breast and ovarian cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain thiazolidinone derivatives exhibit significant inhibitory effects against various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Ethyl 1-{...} | Staphylococcus aureus | 0.25 |
Ethyl 1-{...} | Escherichia coli | 0.5 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Additional Biological Activities
Other notable biological activities include:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antioxidant Properties : The presence of thiazolidinone structures has been linked to enhanced antioxidant activity.
Case Studies and Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives of the compound to enhance its biological activity:
- Synthesis and Characterization : A study by Nguyen et al. detailed the synthesis of related thiazolidinone compounds and their biological evaluations, highlighting the importance of structural modifications in enhancing efficacy .
- In Silico Studies : Computational docking studies have been conducted to predict the binding affinity of the compound to target proteins, providing insights into its potential mechanisms of action .
- Pharmacological Evaluations : In vivo studies are necessary to confirm the therapeutic potential and safety profile of ethyl 1-{...}, with several ongoing trials assessing its efficacy in animal models.
Properties
Molecular Formula |
C24H28N4O4S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H28N4O4S2/c1-3-5-11-28-22(30)18(34-24(28)33)15-17-20(25-19-8-6-7-12-27(19)21(17)29)26-13-9-16(10-14-26)23(31)32-4-2/h6-8,12,15-16H,3-5,9-11,13-14H2,1-2H3/b18-15- |
InChI Key |
ICGZQJOGZDJYMD-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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